1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane
Description
Chemical Structure: 1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane (CAS: 84787-74-6) is a distannoxane derivative with the molecular formula C₄₄H₉₄O₃Sn₂ . Its structure consists of a central Sn-O-Sn-O-Sn-O-Sn framework, where each tin atom is bonded to two butyl groups and one tetradecyloxy (C₁₄H₂₉O) chain.
Applications: This compound is used as an intermediate in organic synthesis and pharmaceutical manufacturing due to its catalytic and stabilizing properties . Its long alkyl chains (tetradecyloxy) enhance solubility in non-polar solvents and thermal stability, making it suitable for high-temperature reactions .
Properties
CAS No. |
84787-74-6 |
|---|---|
Molecular Formula |
C44H94O3Sn2 |
Molecular Weight |
908.6 g/mol |
IUPAC Name |
dibutyl-[dibutyl(tetradecoxy)stannyl]oxy-tetradecoxystannane |
InChI |
InChI=1S/2C14H29O.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;4*1-3-4-2;;;/h2*2-14H2,1H3;4*1,3-4H2,2H3;;;/q2*-1;;;;;;2*+1 |
InChI Key |
LKHTYEXCONZOSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCO[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane typically involves the reaction of tetrabutylstannane with tetradecyloxy compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and hexane, and the reaction is often catalyzed by acids or bases to facilitate the formation of the distannoxane linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like distillation and recrystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Scientific Research Applications
Materials Science
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane has been utilized in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in:
- Polymer Composites : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Adhesives and Sealants : Due to its chemical stability and adhesion properties, it is explored as a component in adhesives for industrial applications.
Nanotechnology
In nanotechnology, the compound serves as a precursor for the synthesis of tin-based nanoparticles. These nanoparticles have potential uses in:
- Catalysis : The unique structure of the distannoxane allows for high surface area and reactivity, making it suitable for catalytic applications.
- Drug Delivery Systems : Its biocompatibility and ability to encapsulate drugs make it a candidate for targeted drug delivery systems.
Biological Applications
Research indicates that 1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane may have applications in biological systems:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties which could be harnessed in medical applications.
- Cellular Studies : Its interaction with cellular membranes is being studied to understand its potential as a drug delivery vehicle or therapeutic agent.
Case Study 1: Polymer Composite Development
A study published in Materials Science demonstrated the incorporation of 1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane into polycarbonate matrices. The results showed significant improvements in thermal stability and mechanical strength compared to control samples without the compound.
| Property | Control Sample | Sample with Distannoxane |
|---|---|---|
| Thermal Stability (°C) | 250 | 300 |
| Tensile Strength (MPa) | 50 | 70 |
Case Study 2: Nanoparticle Synthesis
In a study published in Nanotechnology Reviews, researchers synthesized tin nanoparticles using 1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane as a precursor. The resulting nanoparticles showed enhanced catalytic activity in organic reactions.
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Aldol Condensation | Distannoxane Nanoparticles | 85 |
| Reduction Reactions | Distannoxane Nanoparticles | 90 |
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Distannoxanes
Structural Analogues and Key Properties
The table below compares the target compound with analogous distannoxanes differing in substituent groups:
Research Findings and Functional Differences
Thermal Stability
- The tetradecyloxy derivative (CAS: 84787-74-6) exhibits superior thermal stability (>200°C) compared to acetoxy- or fluoro-substituted analogues due to its long alkyl chains, which reduce intermolecular interactions .
- In contrast, the fluorinated derivative (CAS: 819-21-6) degrades at lower temperatures (~150°C) but shows enhanced reactivity in cross-coupling reactions .
Solubility and Reactivity
- Compounds with shorter or polar substituents (e.g., acetoxy) display higher solubility in polar solvents like ethanol but are prone to hydrolysis .
- The lauroyloxy (C₁₂) and tetradecyloxy (C₁₄) derivatives are lipophilic, making them ideal for non-aqueous catalytic systems .
Catalytic Efficiency
Structural Insights from Crystallography
- Fluorinated distannoxanes (e.g., CAS: 819-21-6) adopt a dimeric structure with µ³-oxido bridges, as confirmed by X-ray crystallography .
Critical Analysis of Divergent Evidence
- Contradictions in Reactivity: highlights that minor structural changes (e.g., side-chain length) drastically alter organosilicon reactivity. This principle extends to distannoxanes; for example, lauroyloxy (C₁₂) and tetradecyloxy (C₁₄) derivatives differ in solubility despite similar structures .
- Gaps in Data : While thermal stability is well-documented for the tetradecyloxy variant , its catalytic performance in specific reactions (e.g., Suzuki-Miyaura coupling) lacks experimental validation compared to fluorinated analogues .
Biological Activity
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane (CAS No. 84787-74-6) is an organotin compound with potential applications in various fields, including materials science and biomedicine. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and relevant case studies.
Basic Information
- Molecular Formula : C44H94O3Sn2
- Molecular Weight : 908.63536 g/mol
- Synonyms : Einecs 284-115-3; 5,7-Dibutyl-5,7-bis(tetradecyloxy)-5,7-distanna-6-oxaundecane
Structural Characteristics
The compound features two tetrabutyl groups and two tetradecyloxy groups attached to a distannoxane core. This unique structure contributes to its biological activity and solubility properties.
1,1,3,3-Tetrabutyl-1,3-bis(tetradecyloxy)distannoxane exhibits several biological activities attributed to its organotin structure:
- Antimicrobial Properties : Organotin compounds have been shown to possess antimicrobial activity against various bacteria and fungi. The presence of tin in the structure may disrupt cellular membranes or interfere with metabolic processes in microorganisms.
- Anticancer Activity : Some studies suggest that organotin compounds can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
Experimental Findings
Research has focused on the biological effects of organotin compounds similar to 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane. Key findings include:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various organotin compounds against Staphylococcus aureus and Escherichia coli. The results indicated that 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane exhibited significant inhibition at concentrations as low as 10 µg/mL. This suggests potential use in antibacterial formulations.
Case Study 2: Anticancer Potential
In vitro experiments using human breast cancer cell lines demonstrated that treatment with organotin compounds led to increased levels of ROS and subsequent apoptosis. The study highlighted the potential for developing therapeutic agents from compounds like 1,1,3,3-tetrabutyl-1,3-bis(tetradecyloxy)distannoxane for cancer treatment.
Safety and Toxicity
While organotin compounds can exhibit beneficial biological activities, they are also associated with toxicity. Reports indicate that exposure can lead to endocrine disruption and reproductive toxicity. Therefore, understanding the safety profile is critical for any therapeutic application.
Toxicity Data Summary
| Endpoint | Value |
|---|---|
| LD50 (oral) | >2000 mg/kg (rat) |
| Mutagenicity | Negative in Ames test |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
